n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate
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Overview
Description
N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is a useful research compound. Its molecular formula is C13H21NNaO4S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used as a reagent in diagnostic tests and biochemical experiments .
Mode of Action
It is known to be a high water-soluble aniline derivative . As a reagent, it likely interacts with other compounds to produce a detectable signal or change, facilitating the measurement or detection of specific biological or chemical processes.
Biochemical Pathways
It is used in colorimetric determination of hydrogen peroxide activity, suggesting it may be involved in oxidative stress pathways .
Biochemical Analysis
Biochemical Properties
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of specific biomolecules. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of a colored product. This interaction is essential for spectrophotometric assays, where the intensity of the color produced is directly proportional to the concentration of the target analyte .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, which catalyze its oxidation. This reaction results in the formation of a colored product, which can be measured spectrophotometrically. The compound’s ability to undergo oxidation and produce a measurable signal makes it a valuable tool in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis. Understanding the metabolic interactions of this compound is essential for elucidating its broader effects on cellular function .
Properties
CAS No. |
82692-97-5 |
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Molecular Formula |
C13H21NNaO4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C13H21NO4S.Na/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18); |
InChI Key |
LLRDFNASDDCQTI-UHFFFAOYSA-N |
SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.[Na+] |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)C)C.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.